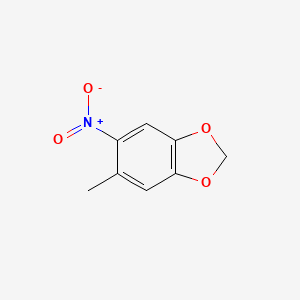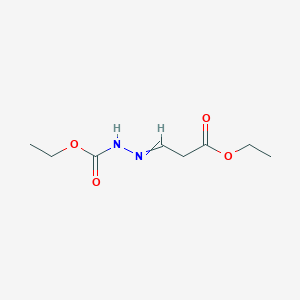
5-Methyl-6-nitro-1,3-benzodioxole
Descripción general
Descripción
5-Methyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 . This compound is used in various research applications .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives, including 5-Methyl-6-nitro-1,3-benzodioxole, involves screening artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized .
Molecular Structure Analysis
The molecular structure of 5-Methyl-6-nitro-1,3-benzodioxole consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-nitro-1,3-benzodioxole include a molecular weight of 181.15 g/mol, a topological polar surface area of 64.3 Ų, and a complexity of 215 .
Aplicaciones Científicas De Investigación
- Organoselenium Chemistry
- Summary of Application : 5-Methyl-6-nitro-1,3-benzodioxole has been used in the synthesis of novel organoselenium compounds . These compounds have been characterized by elemental analysis and various spectroscopic techniques .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .
-
- Summary of Application : 5-Methyl-6-nitro-1,3-benzodioxole has been used in photochemical studies . It has been used as a photolabile protecting group, which can be removed by light irradiation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
-
- Summary of Application : 5-Methyl-6-nitro-1,3-benzodioxole is a useful research chemical . It can be used for a variety of research applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
- Continuous Acylation of 1,3-Benzodioxole
- Summary of Application : 5-Methyl-6-nitro-1,3-benzodioxole has been used in the continuous acylation of 1,3-benzodioxole . This process is important in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
- Methods of Application : The acylation reaction was studied under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .
- Results or Outcomes : The conversion rate was 73%, with a selectivity of 62% of the desired acylated product . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Propiedades
IUPAC Name |
5-methyl-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXVJRZFPZLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404160 | |
| Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-nitro-1,3-benzodioxole | |
CAS RN |
32996-27-3 | |
| Record name | 5-Methyl-6-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32996-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)


![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)


![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)


